
6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde” is a biochemical used for proteomics research . It has a molecular formula of C11H10FNO and a molecular weight of 191.20 .
Molecular Structure Analysis
The molecular structure of “6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde” is characterized by the presence of a fluorine atom and two methyl groups attached to an indole ring, along with a carbaldehyde group .Wissenschaftliche Forschungsanwendungen
Chemical Interaction and Structural Analysis
The compound has been a part of studies focusing on the structural and interaction analysis of brominated alkaloids and other derivatives. For instance, Peters et al. (2002) isolated and characterized various brominated alkaloids, contributing to understanding the structural dynamics and potential biological activities of such compounds (Peters, König, Terlau, & Wright, 2002). Similarly, Barakat et al. (2017) focused on the synthesis and characterization of indole derivatives, providing insights into their intermolecular interactions and structural peculiarities (Barakat, Soliman, Ghabbour, Ali, Al-Majid, Zarrouk, & Warad, 2017).
Synthesis and Reactivity Studies
The compound has been involved in various synthetic routes and reactivity studies. For example, Alamgir et al. (2008) and Surmont et al. (2009) explored synthetic pathways for derivatives of indole compounds, providing valuable information on their chemical reactivity and potential applications in different domains (Alamgir, Mitchell, Bowyer, Kumar, & Black, 2008), (Surmont, Verniest, Colpaert, Macdonald, Thuring, Deroose, & De Kimpe, 2009).
Biological Activity and Therapeutic Potential
The compound and its derivatives have been studied for their potential biological activities and therapeutic applications. For instance, Fawzy et al. (2018) synthesized new indole derivatives with significant in-vitro antiproliferative activity towards cancer cell lines, highlighting the compound's potential in cancer therapy (Fawzy, Roaiah, Awad, Wietrzyk, Milczarek, & Soliman, 2018).
Sensor Development and Analytical Applications
There have also been studies on the development of sensors and analytical tools using indole derivatives. Wan et al. (2014) designed an indole-based sensor for hydrogen sulfate ion, demonstrating the compound's utility in analytical chemistry and environmental monitoring (Wan, Yang, Lin, Chang, & Wu, 2014).
Advanced Materials and Catalysis
Research has also explored the role of indole derivatives in material science and catalysis. For example, Singh et al. (2017) synthesized palladacycles with an indole core, investigating their applications as catalysts in various chemical reactions, indicating the versatility and potential utility of these compounds in industrial and synthetic chemistry (Singh, Saleem, Pal, & Singh, 2017).
Eigenschaften
IUPAC Name |
6-fluoro-1,7-dimethylindole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c1-7-10(12)4-3-8-5-9(6-14)13(2)11(7)8/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDRMBQZMKFWBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N(C(=C2)C=O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

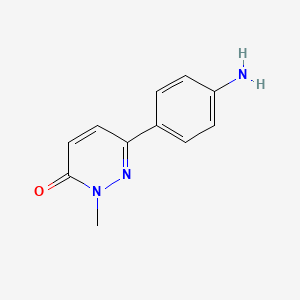
![Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1344571.png)
![4-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1344573.png)
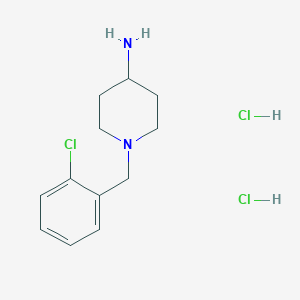
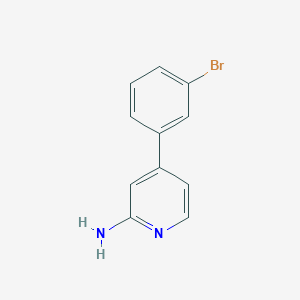
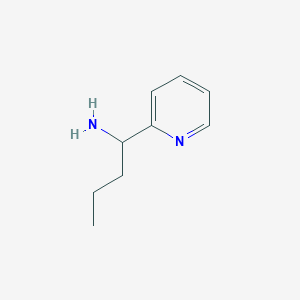

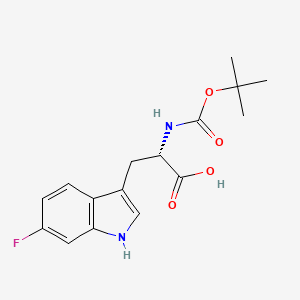

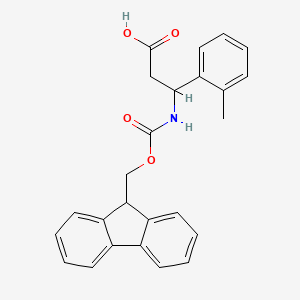
![3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid](/img/structure/B1344593.png)
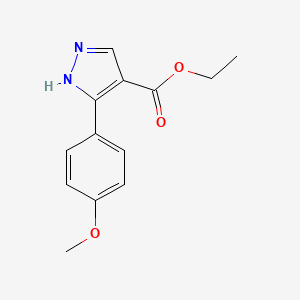
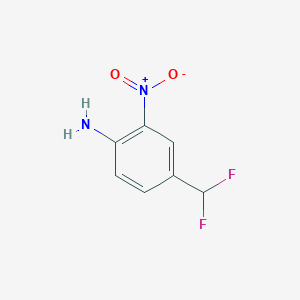
![4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid](/img/structure/B1344598.png)